![molecular formula C12H16BrN3O2S B8624380 tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8624380.png)
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[5,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms. The compound is further functionalized with a tert-butyl carbamate group and a bromine atom, making it a versatile molecule for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolo[5,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic core.
Introduction of tert-Butyl Carbamate Group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Acids and Bases: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic core play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-c][1,2,4]triazine)carbamate
- tert-Butyl(3-bromo-2,6-dimethylpyrazolo[5,1-d][1,3]oxazole)carbamate
Uniqueness
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the heterocyclic core. This gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C12H16BrN3O2S |
|---|---|
分子量 |
346.25 g/mol |
IUPAC名 |
tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C12H16BrN3O2S/c1-6-8(14-11(17)18-12(3,4)5)10-16(15-6)9(13)7(2)19-10/h1-5H3,(H,14,17) |
InChIキー |
GGZWFTGYITYLEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=C(C(=N2)C)NC(=O)OC(C)(C)C)S1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
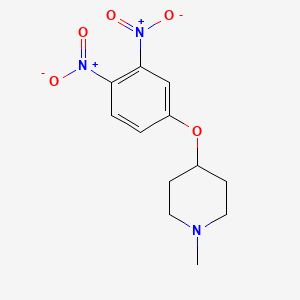
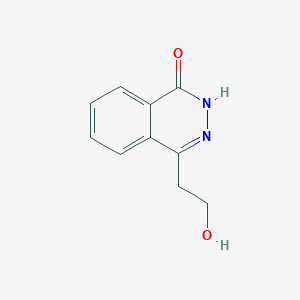
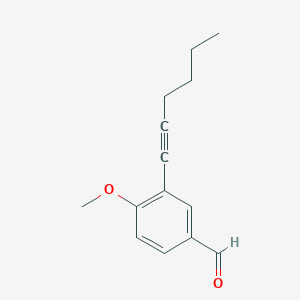
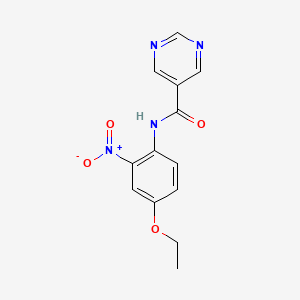
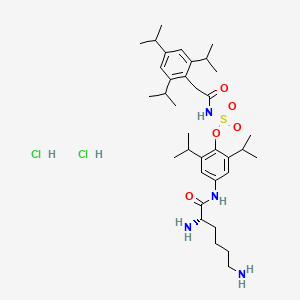

![1-(2-{[(1R)-2,3-dihydro-1H-inden-1-yl]amino}quinolin-6-yl)-3-(propan-2-yl)urea](/img/structure/B8624336.png)
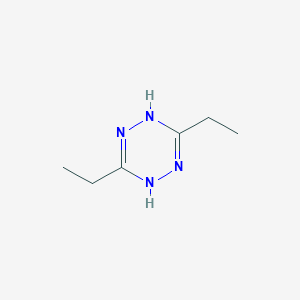
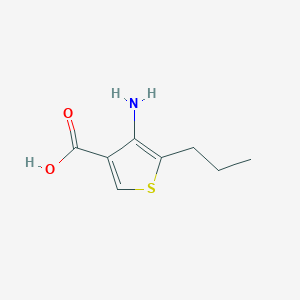

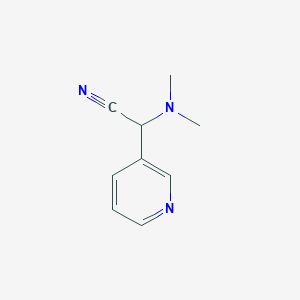
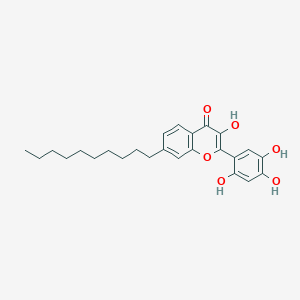
![1-[(6-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B8624395.png)
![Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate](/img/structure/B8624400.png)
